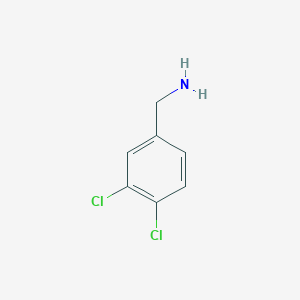

3,4-Dichlorobenzylamine

描述

Structure

3D Structure

属性

IUPAC Name |

(3,4-dichlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHNFOOSLAWRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059254 | |

| Record name | 3,4-Dichlorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-49-8 | |

| Record name | 3,4-Dichlorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorobenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichlorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dichlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzylamine is a halogenated aromatic amine that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a benzylamine core substituted with two chlorine atoms on the phenyl ring, imparts specific reactivity and properties that make it a valuable intermediate in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its applications in drug development.

Core Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇Cl₂N | |

| Molecular Weight | 176.04 g/mol | |

| CAS Number | 102-49-8 | |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Melting Point | 32°C | [1] |

| Boiling Point | 253.9°C at 760 mmHg | [1] |

| Density | 1.32 g/mL at 25°C | [2] |

| Refractive Index (n20/D) | 1.578 | |

| Flash Point | 107.3°C | [1] |

| pKa | 8.56 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in organic solvents. |

Synthesis of this compound: Experimental Protocols

Several synthetic routes have been established for the preparation of this compound, with the choice of method often depending on the desired yield, purity, and available starting materials. Below are detailed protocols for two common synthetic pathways.

Synthesis Workflow

Protocol 1: Reductive Amination of 3,4-Dichlorobenzaldehyde

This method involves the reaction of 3,4-dichlorobenzaldehyde with ammonia and hydrogen in the presence of a catalyst.

Materials:

-

3,4-Dichlorobenzaldehyde

-

Ammonia

-

Hydrogen gas

-

tert-Butyl alcohol

-

Palladium on carbon (Pd/C) catalyst (5%)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in tert-butyl alcohol.

-

Add the Pd/C catalyst (typically 1-5 mol%).

-

Seal the reactor and purge with nitrogen gas, followed by ammonia gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to 120°C and maintain for 15 hours with vigorous stirring.[3]

-

After cooling to room temperature, carefully vent the reactor and filter the catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

Protocol 2: Reduction of 3,4-Dichlorobenzonitrile

This chemoselective method provides a high yield of the desired product.

Materials:

-

3,4-Dichlorobenzonitrile

-

Sodium tetrahydroborate (NaBH₄)

-

Water

Procedure:

-

To a round-bottom flask, add 3,4-dichlorobenzonitrile (1 equivalent) and water.

-

Heat the mixture to 95°C with stirring.

-

Slowly add sodium tetrahydroborate (a suitable molar excess) in portions to control the reaction rate.

-

Maintain the reaction at 95°C for 1 hour.[3]

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product can be purified by column chromatography or distillation.

Purification and Analysis: Experimental Protocols

Purification by Vacuum Distillation

Apparatus:

-

Distillation flask

-

Vigreux column

-

Condenser

-

Receiving flask

-

Vacuum pump and gauge

-

Heating mantle

Procedure:

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Gradually apply vacuum to the system.

-

Once the desired pressure is reached, begin heating the distillation flask.

-

Collect the fraction that distills at the appropriate boiling point for the given pressure. For example, the boiling point is 80-82°C at 0.6 mmHg.

-

Monitor the purity of the collected fractions using an appropriate analytical technique.

Analytical Methods for Purity Assessment

The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS Analysis Protocol (Adapted from general methods for similar compounds):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 50-300.

HPLC Analysis Protocol (Adapted from methods for related aromatic amines):

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 20% acetonitrile and ramp up to 95% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set at a wavelength of 254 nm.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[4] Its primary application is in the production of the selective serotonin reuptake inhibitor (SSRI) antidepressant, sertraline.[5][6][7]

Role in Sertraline Synthesis

The synthesis of sertraline involves the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine to form an imine, which is then reduced to yield sertraline. While this compound itself is not a direct precursor in the most common synthetic routes to sertraline, the 3,4-dichlorophenyl moiety is the key pharmacophore, and understanding the chemistry of related compounds like this compound is crucial for process development and impurity profiling.

Potential Antimicrobial Activity

Benzylamine derivatives are known to exhibit a range of biological activities, including antibacterial and antifungal properties.[3] While specific studies on the antimicrobial activity of this compound are limited, its structural similarity to other biologically active benzylamines suggests that it and its derivatives could be investigated as potential antimicrobial agents.

Experimental Workflow for Antimicrobial Screening

The following workflow can be used to screen this compound and its derivatives for antimicrobial activity.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials.[8]

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of sertraline. This guide has provided a detailed overview of its chemical properties, along with experimental protocols for its synthesis, purification, and analysis. The potential for its derivatives to exhibit antimicrobial activity presents an interesting avenue for future research and drug development. As with any chemical reagent, proper safety precautions must be followed during its handling and use.

References

- 1. benchchem.com [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

Technical Guide to the Physical Properties of 3,4-Dichlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dichlorobenzylamine. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound is a substituted benzylamine with the chemical formula C₇H₇Cl₂N. It presents as a clear, colorless to light yellow liquid. The key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 176.04 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | |

| Melting Point | 32°C | [3] |

| Boiling Point | 80-82°C at 0.6 mmHg244°C (estimated at 760 mmHg) | [4][3][5] |

| Density | 1.32 g/mL at 25°C | [1][4][6] |

| Refractive Index (n20/D) | 1.578 | [1][4][6] |

| Flash Point | >110°C (>230°F) | [4][5] |

| pKa | 8.56 ± 0.10 (Predicted) | [4] |

| Water Solubility | Soluble | [3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of chemical compounds like this compound are outlined below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

Determination of Melting Point (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the solid compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. For a pure compound, this range is typically narrow (0.5-2°C).

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A distillation flask is filled with a small volume of the liquid (e.g., 5-10 mL) and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Observation: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid is actively boiling and its vapor is condensing, is the boiling point at the recorded atmospheric pressure.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.

Methodology:

-

Mass Measurement: The mass of a clean, dry container (e.g., a graduated cylinder or a pycnometer for higher accuracy) is measured on an analytical balance.

-

Volume Measurement: A known volume of the liquid is added to the container. The volume is read from the bottom of the meniscus.

-

Mass of Liquid: The container with the liquid is reweighed. The mass of the liquid is determined by subtracting the mass of the empty container.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). The measurement should be performed at a constant, recorded temperature.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of the solute (this compound) is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, the mixture is allowed to stand to let undissolved solids settle. An aliquot of the supernatant is then carefully removed and filtered or centrifuged to separate the saturated solution from any remaining solid.

-

Concentration Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gas chromatography. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Mandatory Visualizations

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 3,4-dichlorobenzonitrile. This process is illustrated in the diagram below.

Caption: A simplified workflow for the synthesis of this compound.

General Workflow for Physical Property Determination

The logical flow for characterizing the physical properties of a chemical compound is depicted below.

References

- 1. This compound 95 102-49-8 [sigmaaldrich.com]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. This compound(102-49-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 102-49-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound CAS#: 102-49-8 [m.chemicalbook.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to 3,4-Dichlorobenzylamine (CAS: 102-49-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzylamine, a key chemical intermediate with significant applications in organic synthesis and as a scaffold in drug discovery, particularly for central nervous system (CNS) agents.

Chemical and Physical Properties

This compound is a substituted benzylamine that serves as a versatile building block in the synthesis of more complex molecules.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 102-49-8 | [2] |

| Molecular Formula | C₇H₇Cl₂N | [2] |

| Molecular Weight | 176.04 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Density | 1.32 g/mL at 25 °C | [3] |

| Boiling Point | 80-82 °C at 0.6 mmHg | [4] |

| Refractive Index | n20/D 1.578 | [3] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Purity | Typically ≥95% | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, most commonly via the reduction of 3,4-dichlorobenzonitrile or the reductive amination of 3,4-dichlorobenzaldehyde.

Experimental Protocol: Synthesis via Reduction of 3,4-Dichlorobenzonitrile

This protocol is based on the general principles of nitrile reduction using a strong hydride reducing agent like Lithium Aluminum Hydride (LAH).

Materials:

-

3,4-Dichlorobenzonitrile

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of LAH (0.1 mmol) in anhydrous THF (30 mL) is prepared and cooled to -5 °C.

-

A solution of 3,4-Dichlorobenzonitrile (0.1 mmol) in anhydrous THF is added dropwise to the LAH suspension with stirring.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 3 hours.[5]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of cold water.

-

The resulting mixture is extracted with ethyl acetate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]

-

Purification can be achieved through vacuum distillation or column chromatography to afford this compound.

A schematic of the synthesis workflow is provided below:

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques. Below are outlines for HPLC and GC-MS methods, which can be adapted and validated for specific laboratory requirements.

High-Performance Liquid Chromatography (HPLC)

A sensitive HPLC-MS/MS method has been developed for the simultaneous determination of the related compounds 3,4-dichloroaniline (3,4-DCA) and 3,5-dichloroaniline (3,5-DCA) in complex matrices.[6] A similar approach can be adapted for this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).

Chromatographic Conditions (starting point for method development):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform serial dilutions to prepare calibration standards.

-

For analysis in a biological matrix, a protein precipitation or liquid-liquid extraction step may be necessary, followed by filtration of the supernatant through a 0.22 µm filter before injection.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Conditions (starting point for method development):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: Optimized to ensure efficient vaporization without degradation (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is used to separate the analyte from other components. An example program could be: start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Injection Mode: Splitless injection for trace analysis.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Biological Activity and Applications in Drug Discovery

The 3,4-dichlorobenzyl moiety is a recognized pharmacophore in the design of compounds targeting the central nervous system. Derivatives of this compound have shown significant activity as inhibitors of monoamine neurotransmitter transporters.

Norepinephrine Reuptake Inhibition

Several studies have demonstrated that benzylamine derivatives can act as potent inhibitors of norepinephrine (NE) reuptake.[8] This mechanism of action is central to the therapeutic effect of many antidepressant and anxiolytic drugs.[9] By blocking the norepinephrine transporter (NET), these compounds increase the concentration of NE in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[8][10]

The interaction of a this compound derivative with the norepinephrine transporter can be visualized as follows:

This inhibitory action on the norepinephrine transporter makes the this compound scaffold a promising starting point for the development of novel therapeutics for depression, anxiety disorders, and other CNS-related conditions.[9][11]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[11] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-二氯苄胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Scientists reveal structures of neurotransmitter transporter - St. Jude Children’s Research Hospital [stjude.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3,4-Dichlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzylamine is a halogenated aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its structural motif is found in a variety of biologically active compounds, making it a molecule of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the molecular properties, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its role as a precursor to antifungal agents.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 176.04 g/mol | [1] |

| Molecular Formula | C₇H₇Cl₂N | [2] |

| CAS Number | 102-49-8 | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Melting Point | 32 °C | |

| Boiling Point | 80-82 °C at 0.6 mmHg | [2] |

| Density | 1.32 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.578 | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the reduction of 3,4-dichlorobenzonitrile.

Experimental Protocol: Reduction of 3,4-Dichlorobenzonitrile

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

-

3,4-Dichlorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactant: Dissolve 3,4-dichlorobenzonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by thin-layer chromatography).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This should be done in an ice bath to control the exothermic reaction.

-

Work-up: Filter the resulting mixture to remove the aluminum salts and wash the solid residue with diethyl ether.

-

Extraction: Combine the filtrate and the ether washings. Wash the combined organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound typically shows distinct signals for the aromatic protons and the benzylic and amine protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.4 ppm | d | 1H | Aromatic H |

| ~7.2 ppm | dd | 1H | Aromatic H |

| ~7.0 ppm | d | 1H | Aromatic H |

| ~3.8 ppm | s | 2H | -CH₂- |

| ~1.5 ppm | s (broad) | 2H | -NH₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Typical chemical shifts are provided below.

| Chemical Shift (δ) | Assignment |

| ~142 ppm | Quaternary aromatic C-Cl |

| ~132 ppm | Quaternary aromatic C-Cl |

| ~131 ppm | Aromatic CH |

| ~130 ppm | Aromatic CH |

| ~128 ppm | Aromatic CH |

| ~127 ppm | Quaternary aromatic C-CH₂ |

| ~45 ppm | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the amine and aromatic functionalities.[3]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch (two bands for primary amine) | -NH₂ |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 1600-1650 | N-H bend | -NH₂ |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1000-1250 | C-N stretch | Aryl-amine |

| 700-900 | C-Cl stretch | Aryl-halide |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4).

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 175, 177, 179 (isotopic cluster)

-

Loss of NH₂ (M-16): m/z = 159, 161, 163

-

Loss of Cl (M-35): m/z = 140, 142

-

Tropylium Ion Formation: A peak at m/z = 91 is common for benzyl compounds, although its intensity may vary.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably antifungal agents. The benzylamine class of antifungals, which includes drugs like butenafine, functions by inhibiting a critical enzyme in the fungal cell membrane biosynthesis pathway.

Mechanism of Action of Benzylamine Antifungals

Benzylamine antifungals target the enzyme squalene epoxidase, which is a key component of the ergosterol biosynthesis pathway in fungi.[4][5][6] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.

The inhibition of squalene epoxidase by benzylamine-derived drugs has a dual effect:

-

Depletion of Ergosterol: The blockage of the pathway leads to a deficiency of ergosterol, which disrupts the structure and function of the fungal cell membrane.

-

Accumulation of Squalene: The substrate for the inhibited enzyme, squalene, accumulates to toxic levels within the fungal cell, further contributing to cell death.[4][5]

This targeted mechanism provides a degree of selectivity for fungal cells over mammalian cells, as the equivalent enzyme in the cholesterol biosynthesis pathway is less sensitive to these inhibitors.

Signaling Pathway Diagram

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by benzylamine antifungals.

Caption: Ergosterol biosynthesis pathway and inhibition by benzylamine antifungals.

Experimental Workflow for Antifungal Drug Screening

The development of new antifungal agents derived from this compound typically follows a structured workflow.

References

- 1. This compound 95 102-49-8 [sigmaaldrich.com]

- 2. 102-49-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Structure of 3,4-Dichlorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzylamine is a halogenated aromatic amine of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in a variety of pharmacologically active compounds. A thorough understanding of its chemical structure is paramount for synthesis, reaction mechanism studies, and the design of new molecular entities. This technical guide provides an in-depth analysis of the structure of this compound, detailing the spectroscopic and spectrometric data that confirm its molecular architecture. The guide includes detailed experimental protocols for the key analytical techniques employed in its structural elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 102-49-8 | [1] |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.32 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.578 |

Spectroscopic and Spectrometric Analysis

The definitive structure of this compound is established through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Each technique provides unique and complementary information about the molecule's atomic connectivity and functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule.

Experimental Protocol:

A detailed protocol for acquiring a ¹H NMR spectrum of a substituted benzylamine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a routine ¹H NMR, 16 to 64 scans are typically sufficient.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) data.

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Data Interpretation:

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and benzylic protons.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.42 | Doublet | 1H | H-2 or H-5 |

| Aromatic | ~7.38 | Doublet of doublets | 1H | H-6 |

| Aromatic | ~7.15 | Doublet | 1H | H-2 or H-5 |

| Benzylic | ~3.83 | Singlet | 2H | -CH₂-NH₂ |

| Amine | ~1.48 | Singlet (broad) | 2H | -CH₂-NH₂ |

Note: The specific assignments of the aromatic protons can be confirmed with 2D NMR techniques like COSY and NOESY.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Experimental Protocol:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are necessary to obtain a good signal-to-noise ratio.

-

-

Data Acquisition and Processing: Follows the same principles as ¹H NMR.

Predicted Data Interpretation:

Based on the structure of this compound and typical ¹³C chemical shift values for substituted benzenes and benzylamines, the following peaks are expected:

| Chemical Shift (ppm) | Assignment |

| ~45 | -CH₂-NH₂ |

| ~128-133 | Aromatic CH carbons |

| ~130-135 | Aromatic C-Cl carbons |

| ~140-145 | Aromatic quaternary carbon (C-1) |

Note: The specific assignment of the aromatic carbons can be aided by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

For a liquid sample like this compound, an Attenuated Total Reflectance (ATR) or a liquid transmission cell method can be used.

-

ATR-FTIR:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR stage.

-

Place a small drop of this compound directly onto the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Liquid Transmission Cell:

-

Select an appropriate IR-transparent salt plate (e.g., NaCl or KBr).

-

Place a drop of the liquid sample onto one plate and cover it with a second plate to create a thin film.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

Data Interpretation:

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch (symmetric and asymmetric) | Primary amine (-NH₂) |

| 3000-3100 | C-H stretch (aromatic) | Aromatic ring |

| 2850-2960 | C-H stretch (aliphatic) | Methylene group (-CH₂-) |

| 1600-1620 | N-H bend (scissoring) | Primary amine (-NH₂) |

| 1450-1500 | C=C stretch | Aromatic ring |

| 1000-1250 | C-N stretch | Amine |

| 600-800 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol:

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized and separated from the solvent and any impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺•).

-

Mass Analysis: The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Data Interpretation:

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 175, 177, 179 | 9.2, 6.1, 1.0 | Molecular ion [M]⁺• (isotopic cluster due to two Cl atoms) |

| 140, 142 | 100.0, 32.2 | [M - NH₃]⁺• |

| 111, 113 | 12.9, 8.1 | [C₆H₃Cl₂]⁺ |

| 75 | 9.5 | [C₆H₃]⁺ |

The fragmentation of protonated benzylamines often involves the loss of ammonia and the formation of a stable benzyl cation. In the case of this compound, the base peak at m/z 140 corresponds to the loss of an amino radical, forming the 3,4-dichlorotropylium ion, which is a common and stable fragment for substituted benzyl compounds. The isotopic pattern of the molecular ion and fragments containing chlorine (with ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) is a key diagnostic feature.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound like this compound follows a logical progression of analytical techniques.

References

An In-depth Technical Guide to the Synthesis of 3,4-Dichlorobenzylamine from 3,4-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 3,4-dichlorobenzylamine from 3,4-dichlorobenzaldehyde. The primary focus is on reductive amination, a cornerstone transformation in amine synthesis. This document details various methodologies, including the use of hydride reducing agents and the Leuckart-Wallach reaction, offering a comparative analysis of their reaction conditions and reported yields. Experimental protocols, data summaries, and visual diagrams are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the presence of the dichlorinated phenyl ring which can influence the biological activity and metabolic stability of target molecules. The conversion of the readily available 3,4-dichlorobenzaldehyde to the corresponding benzylamine is a key synthetic step. Reductive amination stands out as the most direct and widely employed method for this transformation. This process involves the reaction of the aldehyde with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[1]

This guide will explore the following synthetic strategies:

-

Reductive Amination using Hydride Reagents:

-

Sodium Borohydride (NaBH₄)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

-

The Leuckart-Wallach Reaction: A classical method utilizing formic acid or its derivatives as both the reducing agent and nitrogen source.[2]

Comparative Data of Synthetic Routes

The selection of a synthetic route for the preparation of this compound depends on factors such as scale, available reagents, and desired purity. The following table summarizes the key quantitative data for the different methodologies.

| Method | Reducing Agent/Reagent | Amine Source | Solvent(s) | Temperature (°C) | Reaction Time | Reported Yield (%) |

| Reductive Amination | Sodium Borohydride | Ammonia/NH₄OAc | Methanol, Ethanol | 0 - Room Temp | 2 - 18 h | Good to Excellent |

| Reductive Amination | Sodium Cyanoborohydride | Ammonia/NH₄OAc | Methanol, THF | Room Temp | 12 - 24 h | High |

| Reductive Amination | Sodium Triacetoxyborohydride | Ammonia/NH₄OAc | Dichloromethane, THF | Room Temp | 6 h | High |

| Leuckart-Wallach Reaction | Ammonium Formate | Ammonium Formate | Neat or High-boiling solvent | 120 - 180 | 5 - 15 h | Moderate to Good |

| Catalytic Hydrogenation | H₂/Pd/C | Ammonia | Methanol, Ethanol | Room Temp - 50 | 5 - 6 h | High |

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams are provided in DOT language script.

Reductive Amination Pathway

Caption: General reaction pathway for the reductive amination of 3,4-dichlorobenzaldehyde.

Experimental Workflow for Synthesis and Purification

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of this compound from 3,4-dichlorobenzaldehyde. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Method 1: Reductive Amination with Sodium Borohydride

This method is a widely used, cost-effective, and relatively safe procedure for reductive amination.

Materials:

-

3,4-Dichlorobenzaldehyde

-

Ammonium Acetate (NH₄OAc) or Ammonia in Methanol (7N)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in methanol.

-

Add ammonium acetate (10 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

To the resulting aqueous residue, add dichloromethane to extract the product.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Leuckart-Wallach Reaction

This classical method uses ammonium formate as both the nitrogen source and the reducing agent, typically at elevated temperatures.[2]

Materials:

-

3,4-Dichlorobenzaldehyde

-

Ammonium Formate

-

Formic Acid (optional, can increase yield)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether or other suitable organic solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3,4-dichlorobenzaldehyde (1 equivalent) and ammonium formate (3-5 equivalents).

-

Heat the mixture to 160-180 °C and maintain this temperature for 5-10 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, add a solution of hydrochloric acid (e.g., 10% HCl) to hydrolyze the intermediate formamide.

-

Heat the mixture at reflux for an additional 1-2 hours.

-

Cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ typically shows a singlet for the benzylic protons (CH₂) around 3.8 ppm, and aromatic protons in the range of 7.1-7.4 ppm.[3] The amino protons (NH₂) will appear as a broad singlet, the chemical shift of which can vary.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the benzylic carbon and the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (176.04 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3400 cm⁻¹.

Conclusion

The synthesis of this compound from 3,4-dichlorobenzaldehyde is most commonly and efficiently achieved through reductive amination. While methods utilizing hydride reagents like sodium borohydride offer mild reaction conditions and high yields, the classical Leuckart-Wallach reaction provides a viable, albeit more forcing, alternative. The choice of the specific protocol will depend on the desired scale of the reaction, available equipment, and safety considerations. Proper purification and characterization are crucial to ensure the quality of the final product for its intended application in further synthetic endeavors.

References

Spectroscopic Profile of 3,4-Dichlorobenzylamine: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 3,4-Dichlorobenzylamine (CAS No: 102-49-8), a chemical intermediate of interest to researchers, scientists, and professionals in drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for these techniques, and includes a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a comprehensive fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.42 | d | 2.0 | Aromatic H |

| 7.38 | d | 8.2 | Aromatic H |

| 7.15 | dd | 8.2, 2.0 | Aromatic H |

| 3.83 | s | - | CH₂ (Benzylic) |

| 1.48 | s (broad) | - | NH₂ |

Data sourced from a 90 MHz spectrum in CDCl₃[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 125 - 150 | Aromatic C |

| 37 - 45 | CH₂ (Benzylic) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, a primary amine, is expected to show characteristic absorptions for N-H and C-N bonds, as well as absorptions related to the substituted aromatic ring.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 1650 - 1580 | N-H bend | Primary Amine |

| 1335 - 1250 | C-N stretch | Aromatic Amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1400 | C=C stretch | Aromatic Ring |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic |

Note: These are typical ranges for the functional groups present. Primary amines typically show two bands for the N-H stretch.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular weight of this compound is 176.04 g/mol .

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 175/177/179 | Molecular Ion [M]⁺ (showing isotopic pattern for two chlorine atoms) |

| 176/178/180 | [M+H]⁺ |

| 140 | [M - Cl]⁺ or fragment |

| 111 | Fragment |

| 77 | Fragment |

Note: The mass spectrum of this compound shows a molecular ion peak at m/z 175.[1] Predicted mass spectrometry data shows the [M+H]⁺ adduct at m/z 176.00284.[4] The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the general protocols for acquiring NMR, IR, and MS data for a sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp spectral lines.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before applying the sample.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks in the spectrum.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, often via direct insertion probe or gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Processing: The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis is critical for the efficient and accurate identification of a chemical compound. The following diagram illustrates a general workflow.

Caption: A general workflow for the spectroscopic identification of an organic compound.

References

Navigating the Solubility Landscape of 3,4-Dichlorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 3,4-Dichlorobenzylamine in a range of common organic solvents. To facilitate direct comparison and informed solvent selection, it is recommended that experimental determination of these values be performed. The data should be compiled in a structured format as exemplified below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| e.g., Methanol | e.g., 25 | Data to be determined | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data to be determined | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Gravimetric |

| e.g., N,N-Dimethylformamide | e.g., 25 | Data to be determined | e.g., Gravimetric |

Experimental Protocol: Determination of Solid Solubility in Organic Solvents

The following is a detailed methodology for the experimental determination of the solubility of a solid compound, such as this compound, in an organic solvent. This protocol is based on the widely used gravimetric method.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or flasks

-

Oven or vacuum oven for drying

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial or test tube. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation (stirring or shaking). This ensures that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the solid at the bottom.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish or flask. The filtration step is essential to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the decomposition temperature.

-

-

Mass Determination and Calculation:

-

Once all the solvent has evaporated, allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish.

-

The solubility can then be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Calculation:

Solubility ( g/100 mL) = (Mass of solute / Volume of filtered solution) x 100

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

(where Mass of solvent = Mass of filtered solution - Mass of solute)

Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

In-Depth Technical Guide: 3,4-Dichlorobenzylamine Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 3,4-Dichlorobenzylamine (CAS No. 102-49-8), a benzylamine compound utilized in the research and development of various pharmaceuticals.[1][2] Due to its hazardous properties, a thorough understanding of its safety profile is critical for all personnel handling this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇Cl₂N | [1][3][4] |

| Molecular Weight | 176.04 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Melting Point | 32°C | [1][3] |

| Boiling Point | 253.9°C at 760 mmHg; 89-92°C at 0.5 torr; 140°C at 17 mmHg | [1][3] |

| Density | 1.32 g/mL at 25°C | |

| Flash Point | >113°C (>235.4°F) - closed cup | [5] |

| Refractive Index | n20/D 1.578 | [1] |

| Vapor Pressure | 0.0178 mmHg at 25°C | [1] |

| pKa | 8.56 ± 0.10 (Predicted) | [1][6] |

| Solubility | Insoluble in water. | [7] |

| Sensitivity | Air sensitive | [2][6][5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5] The following table summarizes its GHS classification and associated hazard statements.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[5] |

| Serious Eye Damage/Eye Irritation | 1 | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[5] |

Hazard Codes (Legacy): C, Xi (Corrosive, Irritant)[1][6]

Toxicological Information

Acute Toxicity: No quantitative acute toxicity data (e.g., LD50 or LC50) is available for this product.[5] However, based on its classification, it is expected to be harmful if swallowed, in contact with skin, or if inhaled.

Routes of Exposure and Symptoms:

-

Inhalation: May cause respiratory tract irritation.[3] Inhalation of vapors or mists can lead to severe irritation and damage to the respiratory system.[7]

-

Skin Contact: Causes severe skin burns.[5] Direct contact can lead to redness, pain, and serious skin damage.

-

Eye Contact: Causes serious eye damage.[5] Contact can result in severe irritation, pain, and potential permanent eye injury.

-

Ingestion: Harmful if swallowed. Can cause severe burns to the mouth, throat, and stomach.[5]

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physical properties of this compound are not publicly available in the cited safety data sheets. The provided data are based on standard regulatory testing procedures for chemical classification.

Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

-

Use only in a well-ventilated area or under a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wear appropriate personal protective equipment (PPE).[5]

Storage:

-

Store locked up.[5]

-

Store under an inert atmosphere due to air sensitivity.[2][6][5]

-

Incompatible materials include strong oxidizing agents and strong acids.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required when working with this compound.

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [5][8] |

| Skin Protection | Wear appropriate protective gloves (e.g., Butyl rubber, Nitrile rubber) and clothing to prevent skin exposure. A lab coat, and in some cases, a chemical-resistant suit may be necessary. | [5] |

| Respiratory Protection | If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. | [8] |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures:

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediately call a POISON CENTER or doctor/physician. | [3][5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. Wash contaminated clothing before reuse. | [3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. | [3][5] |

| Ingestion | Rinse mouth. DO NOT induce vomiting. Call a physician or POISON CENTER immediately. | [3][5] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or chemical foam.[5]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Hazardous Combustion Products: Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[5]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for handling and responding to hazards associated with this compound.

Caption: Hazard management workflow for this compound.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.[5]

-

Chemical Stability: The product is sensitive to air.[2][6][5]

-

Conditions to Avoid: Exposure to air and incompatible materials.[5]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[5]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[5]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[5] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 102-49-8 [m.chemicalbook.com]

- 3. This compound(102-49-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. 102-49-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 22710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4-二氯苄胺 95% | Sigma-Aldrich [sigmaaldrich.com]

Electronic Effects of Chlorine Atoms in 3,4-Dichlorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic effects of the two chlorine atoms on the benzylamine moiety in 3,4-Dichlorobenzylamine. It explores the interplay of inductive and resonance effects, their influence on the molecule's physicochemical properties, and the implications for its reactivity and potential applications in drug development. This document includes a compilation of available quantitative data, estimated physicochemical parameters, detailed experimental protocols for its synthesis, and spectroscopic data for characterization.

Introduction

This compound is a substituted aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1] The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly modulates the electron density of the benzylamine scaffold, thereby influencing its basicity, nucleophilicity, and reactivity in various chemical transformations. Understanding these electronic effects is crucial for predicting reaction outcomes, designing novel derivatives with desired pharmacological profiles, and developing robust synthetic methodologies. This guide aims to provide a comprehensive overview of these electronic effects, supported by quantitative data and detailed experimental procedures.

Electronic Effects of Chlorine Substituents

The electronic influence of the chlorine atoms in this compound is a combination of two opposing effects: the inductive effect (-I) and the resonance effect (+M).

-

Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the aromatic ring towards electrophilic substitution by decreasing its electron density. In this compound, both chlorine atoms exert a significant electron-withdrawing inductive effect.

-

Resonance Effect (+M): The lone pairs of electrons on the chlorine atoms can be delocalized into the π-system of the benzene ring. This donation of electron density, known as the mesomeric or resonance effect, partially counteracts the inductive effect. The resonance effect is most pronounced at the ortho and para positions relative to the chlorine atom.

Overall, for halogens, the inductive effect is generally stronger than the resonance effect, leading to a net electron-withdrawal from the aromatic ring. This net deactivation influences the reactivity of both the aromatic ring and the benzylic amino group.

Impact on Basicity (pKa)